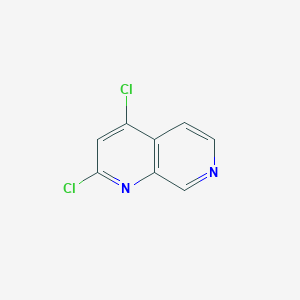

2,4-Dichloro-1,7-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIOROCTKEBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50850557 | |

| Record name | 2,4-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50850557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-78-4 | |

| Record name | 2,4-Dichloro-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54920-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50850557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 1,7 Naphthyridine and Its Derivatives

Strategic Approaches to the 1,7-Naphthyridine (B1217170) Scaffold Construction

A variety of ring-closing reactions are employed to construct the 1,7-naphthyridine framework. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a classic and effective method. researchgate.netresearchgate.net For instance, the condensation of 2-aminopyridine-3-carbaldehyde with ketones can yield substituted 1,7-naphthyridines. researchgate.net

More contemporary approaches involve transition-metal-catalyzed cyclizations. For example, palladium-catalyzed intramolecular Heck reactions have been utilized to construct the bicyclic system. researchgate.net Another powerful strategy is the aza-Diels-Alder reaction, which can create tetrahydro-1,7-naphthyridine intermediates that are subsequently aromatized. nih.gov A cascade process involving a Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition has been developed for the synthesis of 5-aryl-benzo[f] google.comresearchgate.netnaphthyridines. nih.gov

Parham-type cyclizations, involving the intramolecular trapping of an ester or nitrile group by an organometallic species, have also been successfully applied. beilstein-journals.org This method has been used to create pentacyclic structures from 4-bromobenzo[c] researchgate.netwipo.intnaphthyridine derivatives. beilstein-journals.org Additionally, acid-mediated cyclization between 3-aminoisonicotinic acid and ethyl pyruvate (B1213749) is a key step in the synthesis of certain 1,7-naphthyridine-2-carboxylates. thno.org

The choice of cyclization strategy is often influenced by the desired substitution pattern on the final molecule. For instance, the condensation of 2,6-diaminopyridine (B39239) with 1,3-dicarbonyl compounds can lead to substituted 1,8-naphthyridines, with the reaction outcome being dependent on the acid catalyst used. ijpba.info

The rational design and synthesis of precursors are paramount for the successful construction of the 1,7-naphthyridine scaffold. A common and versatile starting material is 2-chloro-3-aminopyridine. google.comwipo.int A patented method describes the synthesis of a 1,7-naphthyridine derivative starting from this precursor. The process involves the protection of the amino group, followed by a reaction with a hydroformylation reagent, and finally a cyclization reaction with an acrylate (B77674) compound in the presence of a Lewis acid. google.comwipo.int

Another important precursor is 3-aminoisonicotinic acid, which can be cyclized with ethyl pyruvate to form a 1,7-naphthyridine ester. thno.org The synthesis of various substituted 1,7-naphthyridines has been achieved through the Friedländer condensation of appropriate pyridine (B92270) substrates. researchgate.net For example, 2,4-disubstituted 1,7-naphthyridines can be prepared from 3-amino-4-acetylpyridine. researchgate.net

The synthesis of key intermediates, such as pyridinyl-2-oxoacetamide, can be achieved through multiple routes, including the cyanation of nicotinic acid chloride followed by hydration, or by the metalation of a suitable pyridine precursor followed by treatment with diethyl oxalate. nih.govacs.org These precursors are then transformed into the desired 1,7-naphthyridine core through subsequent reaction sequences.

| Precursor | Reagents/Conditions | Product | Reference |

| 2-chloro-3-aminopyridine | 1. Amino protection 2. Hydroformylation 3. Acrylate, Lewis acid | 1,7-Naphthyridine derivative | google.comwipo.int |

| 3-Aminoisonicotinic acid | Ethyl pyruvate, acid | 1,7-Naphthyridine ester | thno.org |

| 3-Amino-4-acetylpyridine | Ketone | 2,4-Disubstituted 1,7-naphthyridine | researchgate.net |

| Nicotinic acid chloride | 1. Cyanation 2. Hydration | Pyridinyl-2-oxoacetamide | nih.govacs.org |

Regioselective Halogenation and Functionalization Techniques

Once the 1,7-naphthyridine scaffold is constructed, regioselective halogenation and further functionalization are crucial for introducing chemical diversity and fine-tuning the properties of the final compounds.

Directed halogenation allows for the precise installation of halogen atoms at specific positions on the naphthyridine ring. The chlorination of 1,7-naphthyridin-4(1H)-one with phosphorus oxychloride (POCl₃) is a common method to introduce a chlorine atom at the 4-position. The synthesis of 2,4-dichloro-1,7-naphthyridine can be achieved from google.comresearchgate.netnaphthyridine-2,4-diol using reagents like phosphorus oxychloride. lookchem.com

For more complex systems, such as benzo[c] researchgate.netwipo.intnaphthyridines, direct ring metalation followed by quenching with an electrophile is a powerful tool for regioselective functionalization. beilstein-journals.org Using a bulky, non-nucleophilic base like TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for selective deprotonation at C-5 of 4-bromobenzo[c] researchgate.netwipo.intnaphthyridine, which can then be reacted with various electrophiles. beilstein-journals.org

In some cases, the inherent reactivity of the naphthyridine ring system can be exploited. For example, the treatment of 1,X-naphthyridine 1-oxides with phosphorus oxychloride can lead to a mixture of chloro-1,X-naphthyridines, with the product distribution depending on the position of the non-oxidized nitrogen atom. researchgate.net

| Substrate | Reagents/Conditions | Product | Reference |

| 1,7-Naphthyridin-4(1H)-one | POCl₃ | 4-Chloro-1,7-naphthyridine | |

| google.comresearchgate.netNaphthyridine-2,4-diol | POCl₃ | This compound | lookchem.com |

| 4-Bromobenzo[c] researchgate.netwipo.intnaphthyridine | TMPMgCl∙LiCl, electrophile | 5-Substituted-4-bromobenzo[c] researchgate.netwipo.intnaphthyridine | beilstein-journals.org |

Polychlorinated naphthyridines, such as this compound, are versatile intermediates for further functionalization through selective substitution reactions. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, allowing for sequential and regioselective modifications.

Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to replace the chlorine atoms with various nucleophiles. For instance, in 1,3-dichloro-2,7-naphthyridines, the chlorine atom at the C1 position is more susceptible to nucleophilic attack by amines, leading to the formation of 3-chloro-1-amino-2,7-naphthyridines. mdpi.com

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination, are powerful methods for the selective functionalization of polychlorinated naphthyridines. researchgate.netacs.orgnih.gov For example, in 1-chloro-4-iodo-2,7-naphthyridine, a stepwise functionalization can be achieved. A palladium-catalyzed Negishi cross-coupling selectively reacts at the more reactive iodo position, followed by a cobalt-catalyzed cross-coupling at the chloro position. acs.orgnih.gov This strategy allows for the introduction of two different aryl groups in a regioselective manner.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity. Cobalt-catalyzed cross-couplings have been shown to be effective for the arylation and alkylation of various chloronaphthyridines. acs.orgnih.gov

Derivatization from this compound

This compound serves as a key building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The differential reactivity of the two chlorine atoms allows for a plethora of transformations.

One common derivatization strategy is the sequential nucleophilic substitution of the chlorine atoms. The chlorine at the C4 position is generally more reactive towards nucleophiles than the one at the C2 position. This allows for the selective introduction of a substituent at C4, followed by a different substitution at C2.

Palladium-catalyzed cross-coupling reactions are extensively used to introduce aryl, heteroaryl, and alkyl groups at the C2 and C4 positions. For example, a Suzuki-Miyaura coupling can be used to introduce an aryl group at the C4 position of ethyl 4-chloro-1,7-naphthyridine-2-carboxylate. thno.org

Furthermore, the naphthyridine ring itself can be modified. For instance, the reduction of the naphthyridine moiety can lead to tetrahydro-1,7-naphthyridine derivatives, which can then be further functionalized. thno.org The synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives has been achieved through a condensation-cyclization-chlorination sequence followed by palladium-catalyzed coupling reactions. semanticscholar.org

The following table summarizes some examples of derivatization from chloro-substituted 1,7-naphthyridines:

| Starting Material | Reagents/Conditions | Product | Reference |

| Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Ethyl 4-aryl-1,7-naphthyridine-2-carboxylate | thno.org |

| 8-Chloro-2-phenyl-2,7-naphthyridone | Aromatic amine, Pd catalyst | 8-Amino-2-phenyl-2,7-naphthyridone derivative | semanticscholar.org |

| 1,3-Dichloro-2,7-naphthyridine | Amine, Et₃N | 3-Chloro-1-amino-2,7-naphthyridine | mdpi.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the this compound core. In this reaction, the electron-deficient nature of the naphthyridine ring, enhanced by the presence of two electronegative chlorine atoms, facilitates the attack of nucleophiles. masterorganicchemistry.com The chlorine atoms at the C2 and C4 positions act as effective leaving groups, allowing for their displacement by a variety of nucleophiles.

The reactivity of the two chlorine atoms can be different, potentially allowing for selective monosubstitution or disubstitution by controlling the reaction conditions. Generally, the C2 and C4 positions in chloro-N-heteroarenes are activated towards nucleophilic attack. masterorganicchemistry.com For instance, in related dichloro-2,7-naphthyridine systems, the chlorine atom at the C1 position is readily substituted by amines when reacted in ethanol (B145695) with a base like triethylamine. mdpi.com This suggests that both positions in this compound are susceptible to substitution by nucleophiles such as amines, alkoxides, and thiolates.

The reaction of 1,3-dichloro-2,7-naphthyridine with various amines demonstrates the feasibility of this approach, yielding a range of 1-amino-3-chloro-2,7-naphthyridine derivatives in high yields (70-80%). mdpi.com Subsequent reaction with hydrazine (B178648) hydrate (B1144303) can then substitute the second chlorine atom, leading to intramolecular cyclization. mdpi.com This stepwise approach highlights the ability to selectively functionalize the dichloronaphthyridine core.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloronaphthyridine Scaffolds

| Dichloronaphthyridine Isomer | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Dichloro-2,7-naphthyridine | Substituted Piperazines | EtOH, Et3N, Reflux | 1-Piperazino-3-chloro-2,7-naphthyridine | 70-80% | mdpi.com |

| 3-Chloro-2,7-naphthyridine derivatives | Hydrazine Hydrate | BuOH, Reflux | Pyrazolo[3,4-c]-2,7-naphthyridines | 76-88% | mdpi.com |

| 2,7-Dichloro-1,8-naphthyridine (B19096) | Dialkylamines | - | 2,7-Dialkylamino-1,8-naphthyridines | - |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Amidation)

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this compound. These reactions are tolerant of a wide array of functional groups and are fundamental in modern organic synthesis. uwindsor.ca

While halides adjacent to a nitrogen atom are typically more reactive, the use of specific ligands can control the site-selectivity of the coupling reaction. nih.gov For example, in the palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine, a combination of Pd(OAc)₂, a xantphos (B1684198) ligand, and K₂CO₃ as the base allows for the successful coupling of primary amides. acs.org This methodology can produce both symmetrical and non-symmetrical 2,7-diamido-1,8-naphthyridines with good functional group tolerance and in yields ranging from 50-90%. acs.org Furthermore, careful control of the stoichiometry, such as using 0.9 equivalents of the amide, allows for selective monoamidation, although isolation of the product can be challenging. acs.org

Other common palladium-catalyzed reactions applicable to this scaffold include the Suzuki-Miyaura coupling (using organoboron reagents), Negishi coupling (using organozinc reagents), and Kumada coupling (using Grignard reagents). nih.gov Suzuki-Miyaura reactions have been successfully employed to synthesize 2,7-diaryl-1,8-naphthyridines from 2,7-dichloro-1,8-naphthyridine in high yields. researchgate.net These methodologies are directly translatable to the this compound system for the introduction of aryl, heteroaryl, and alkyl groups.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Dichloronaphthyridine Cores

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Amidation | 2,7-Dichloro-1,8-naphthyridine | Primary Amides | Pd(OAc)2 / Xantphos / K2CO3 | 2,7-Diamido-1,8-naphthyridines | 50-90% | acs.org |

| Suzuki-Miyaura | 2,7-Dichloro-1,8-naphthyridine | Arylboronic Acids | Pd(PPh3)4 / Na2CO3 | 2,7-Diaryl-1,8-naphthyridines | High | researchgate.net |

| Suzuki-Miyaura | 2,4-Dichloropyridines | Arylboronic Acids | Pd/IPr | 4-Aryl-2-chloropyridines | Moderate to Good | nih.gov |

| Negishi | 2,4-Dichloropyridines | Organozinc Reagents | Pd/IPr | 4-Alkyl/Heteroaryl-2-chloropyridines | Good | nih.gov |

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of the core naphthyridine skeleton. For instance, a three-component condensation of substituted 2-aminopyridines, an active methylene compound like malononitrile, and various aldehydes can produce substituted 1,8-naphthyridine (B1210474) derivatives. researchgate.net These reactions can be catalyzed by Lewis acids and often proceed under mild, room-temperature conditions, offering high yields and operational simplicity. researchgate.net

While these methods typically build the fused ring system rather than starting from a pre-functionalized dichlorinated precursor, they are vital for creating a diverse range of substituted naphthyridine scaffolds. The resulting naphthyridine product could then undergo subsequent chlorination, for example using phosphorus oxychloride (POCl₃), to yield the desired this compound intermediate for further derivatization.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. A key area of development is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted organic synthesis has been shown to dramatically enhance reaction rates, often leading to higher product yields and cleaner reactions in significantly shorter times compared to conventional heating methods. sphinxsai.com

Spectroscopic Characterization and Advanced Structural Analysis of 2,4 Dichloro 1,7 Naphthyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of 2,4-dichloro-1,7-naphthyridine analogues. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) provides critical information regarding the electronic environment of hydrogen atoms within a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding experienced by each proton. In the context of substituted 1,7-naphthyridines, the aromatic proton signals offer distinct patterns that reflect the influence of the nitrogen atoms and the chlorine substituents.

For instance, in a related 2,4-dichloro-1,8-naphthyridine, aromatic protons in substituted derivatives show distinct splitting patterns that help identify the positions of substituents. The chemical shifts of the ring protons in unsubstituted 2,7-naphthyridine (B1199556) provide a baseline for understanding the effects of substitution. The presence of electron-withdrawing groups like chlorine typically results in a downfield shift (higher ppm) of adjacent protons.

Interactive Table: Representative ¹H-NMR Chemical Shifts for Naphthyridine Analogues

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 2-(4-Bromophenyl)-4,5-dichloro-1,7-naphthyridine-3-carbonitrile | pyridine (B92270) H | 9.53 | s | - | acs.org |

| 2-(4-Bromophenyl)-4,5-dichloro-1,7-naphthyridine-3-carbonitrile | aromatic H | 8.94 | s | - | acs.org |

| 2-amino-7-methyl-1,8-naphthyridine | aromatic H | 7.83 | d | 3.8 | rsc.org |

| 2-amino-7-methyl-1,8-naphthyridine | aromatic H | 7.82 | d | 3.8 | rsc.org |

| 2-amino-7-methyl-1,8-naphthyridine | aromatic H | 7.11 | d | 8.0 | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Signal Assignment

Complementing ¹H-NMR, Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The assignment of signals in ¹³C-NMR spectra is often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which helps distinguish between CH, CH₂, and CH₃ groups.

For 2,7-naphthyridine derivatives, an incremental calculation approach has been proposed to predict ¹³C-NMR chemical shifts with a reasonable degree of accuracy, although deviations can occur.

Interactive Table: ¹³C-NMR Chemical Shift Data for a Naphthyridine Analogue

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C2 | 162.2 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C8a | 159.3 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C7 | 159.2 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C4a | 156.2 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C4 | 138.0 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C5 | 136.1 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C6 | 118.9 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C3 | 115.3 | rsc.org |

| 2-[15N]amino-7-methyl-1, 8-naphthyridine | C8 | 111.3 | rsc.org |

Note: This data is for 2-[15N]amino-7-methyl-1,8-naphthyridine and serves as an example of ¹³C-NMR signal assignment in a related heterocyclic system.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon. sdsu.edu

The combination of these 2D NMR techniques provides a detailed and robust structural elucidation of this compound analogues. escholarship.org

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. mdpi.comnih.gov This is a critical step in confirming the identity of a newly synthesized molecule. For halogen-containing compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum. libretexts.org

Interactive Table: Example of HRMS Data for a Naphthyridine Derivative

| Compound | Ion Formula | Calculated m/z | Found m/z | Reference |

|---|

Note: This table illustrates the precision of HRMS in confirming the elemental composition of a related naphthyridine compound.

Ionization Techniques and Fragmentation Pathway Investigations

Various ionization techniques can be employed in mass spectrometry, with electrospray ionization (ESI) being common for polar molecules like many naphthyridine derivatives. nih.gov Following ionization, the molecular ion can undergo fragmentation. The analysis of these fragment ions provides valuable structural information. uni-saarland.de For 2,7-naphthyridine derivatives, it has been observed that the initial fragmentation often occurs at the substituent level. The fragmentation of the naphthyridine core itself can also provide insights into the stability of the heterocyclic ring system. The loss of neutral fragments, such as chlorine atoms or HCl, from the molecular ion of this compound would be expected and can be inferred from the resulting fragment ions. uni-saarland.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in characteristic absorption bands in the spectrum. The position, intensity, and shape of these bands provide a molecular fingerprint.

For an aromatic heterocyclic compound like this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its specific structural features. While the specific IR spectrum for this compound is not detailed in the available literature, the expected absorptions can be inferred from its structure and data from related naphthyridine derivatives. clockss.orgmdpi.comnih.govcdnsciencepub.com

Key functional group vibrations anticipated for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. cdnsciencepub.com

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to produce a series of bands in the 1650-1400 cm⁻¹ region. These bands confirm the presence of the naphthyridine core.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds give rise to absorptions in the fingerprint region (below 1500 cm⁻¹), which can be complex but are characteristic of the substitution pattern.

C-Cl Stretching: The vibrations corresponding to the carbon-chlorine bonds typically occur in the 850-550 cm⁻¹ range. The presence of two such bonds would be a key feature in the spectrum.

In studies of related substituted 2,7-naphthyridines, IR spectroscopy has been crucial for confirming chemical transformations. For example, the disappearance of a nitrile (C≡N) absorption band around 2200 cm⁻¹ and the appearance of a carbonyl (C=O) band around 1636-1638 cm⁻¹ have been used to verify cyclization and hydrolysis reactions, respectively. mdpi.com Similarly, the presence or absence of broad O-H or N-H stretching bands in the 3400-3200 cm⁻¹ region can confirm the introduction or removal of these functional groups. nih.govcdnsciencepub.com

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C / C=N | Ring Stretching | 1650 - 1400 |

| C-H | Bending (in-plane and out-of-plane) | < 1500 |

X-ray Crystallography for Solid-State Structural Determination

The crystal system and space group describe the symmetry of the unit cell, the smallest repeating unit of a crystal. This information is fundamental to any crystal structure analysis. Studies on various substituted naphthyridine derivatives show that they commonly crystallize in the monoclinic and triclinic systems. iucr.orgrsc.org

For instance, a copper complex containing 2,7-dimethyl-1,8-naphthyridine (B83737) was found to crystallize in the monoclinic system with the space group P2₁/n. iucr.org More complex oxacyclophane derivatives incorporating a 1,8-naphthyridine (B1210474) unit have been observed to crystallize in both triclinic (P-1) and monoclinic (P2(1)/n) systems, depending on the specific molecular structure and the solvent molecules incorporated into the crystal. rsc.org These findings suggest that a simple molecule like this compound would likely adopt a common, relatively high-symmetry space group within the monoclinic system.

Table 2: Crystallographic Data for Selected Naphthyridine Analogues

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Bis(2,7-dimethyl-1,8-naphthyridine)dichlorocopper(II) | Monoclinic | P2₁/n | iucr.org |

| Oxacalix vulcanchem.combenzene vulcanchem.comnaphthyridine derivative | Triclinic | P-1 | rsc.org |

X-ray diffraction studies reveal the precise conformation of the molecule in the solid state. The 1,7-naphthyridine (B1217170) ring system is inherently aromatic and therefore expected to be largely planar. In related structures, the naphthyridine unit shows only marginal deviation from planarity. researchgate.net The chlorine substituents at the 2- and 4-positions would lie in this plane.

In the solid state, the packing of molecules is governed by intermolecular forces. For aromatic systems like this compound, π-π stacking interactions are a significant packing force. These occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal lattice. The presence of two chlorine atoms, which are electron-withdrawing, will modulate the electron density of the aromatic system and influence the geometry and strength of these stacking interactions.

Hydrogen bonds are strong, highly directional intermolecular interactions that play a critical role in determining the crystal structures of many organic molecules. A classical hydrogen bond involves a hydrogen atom covalently bonded to a highly electronegative atom (like O, N, or F) and an electrostatic interaction with another nearby electronegative atom.

The this compound molecule itself lacks any classical hydrogen bond donors (i.e., it has no N-H or O-H groups). Therefore, in a pure crystal, it cannot form traditional hydrogen-bonding networks. The two nitrogen atoms within the naphthyridine core, however, are potential hydrogen bond acceptors. If this compound were to be co-crystallized with a molecule containing a hydrogen bond donor, it could participate in forming a hydrogen-bonded network.

Computational and Theoretical Investigations of 2,4 Dichloro 1,7 Naphthyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,4-dichloro-1,7-naphthyridine. DFT methods, such as those employing the B3LYP functional, are widely used to obtain a balance between accuracy and computational cost for studying heterocyclic systems. These calculations provide a deep understanding of the molecule's electronic landscape.

The electronic structure of a molecule is defined by the arrangement of its electrons, which in turn governs its chemical behavior. For this compound, the presence of two electronegative chlorine atoms and two nitrogen atoms within the aromatic rings significantly influences this structure. The chlorine atoms act as electron-withdrawing groups, which modulates the electron density across the naphthyridine core.

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. It is associated with the molecule's capacity to act as an electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. It relates to the molecule's ability to act as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would be expected to show that the electron density in the HOMO and LUMO is distributed across the fused ring system. The electron-withdrawing nature of the chlorine atoms would likely lead to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the unsubstituted 1,7-naphthyridine (B1217170).

Table 1: Representative Data from a Hypothetical DFT Calculation for this compound

| Computational Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Negative Value (e.g., -7.0 eV) | Indicates energy required to remove an electron. |

| LUMO Energy | Negative Value (e.g., -2.5 eV) | Indicates energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | Positive Value (e.g., 4.5 eV) | Correlates with chemical stability and reactivity. |

| Electron Density on C2/C4 | Reduced (Positive Partial Charge) | Predicts sites for nucleophilic attack. |

| Dipole Moment | Non-zero value | Indicates overall polarity of the molecule. |

The electronic information derived from DFT calculations is directly applicable to predicting the reactivity of this compound. The carbon atoms at positions 2 and 4, being directly bonded to chlorine atoms, are predicted to be highly electron-deficient. This is often visualized using calculated Molecular Electrostatic Potential (MEP) maps, where these positions would show a strong positive potential.

This calculated electron deficiency makes positions C2 and C4 the most probable sites for nucleophilic aromatic substitution (SNAr) reactions. This is a common reaction pathway for halogenated nitrogen heterocycles. Computational studies can model the entire reaction mechanism, including the formation of the Meisenheimer complex intermediate and the subsequent departure of the chloride leaving group, to determine the activation energies and reaction kinetics. The relative reactivity of the C2 versus the C4 position can also be assessed computationally, which is crucial for designing regioselective syntheses.

Molecular Dynamics Simulations and Conformational Analysis

As a rigid, planar aromatic molecule, this compound has limited conformational freedom in its core structure. Therefore, conformational analysis is less focused on the molecule itself and more on its interactions with its environment.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, particularly in solution or in complex with larger molecules like proteins. MD simulations can provide insights into:

Solvation: How solvent molecules (e.g., water, DMSO) arrange around the solute and the energetic favorability of this interaction.

Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., π-π stacking, halogen bonding) with other molecules. This is especially relevant when considering its use as a building block in materials science or medicinal chemistry.

For derivatives of this compound where flexible side chains are introduced, MD simulations combined with methods like the SHAKE algorithm become essential for exploring the accessible conformational space of these substituents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Methods exist for calculating NMR chemical shifts (¹H and ¹³C) with good accuracy.

One established approach involves using the calculated chemical shifts for the parent heterocycle (1,7-naphthyridine) and applying additive increments for the substituents. Based on published data for substituted 2,7-naphthyridines, it is possible to estimate the chemical shifts for the 2,4-dichloro derivative. The presence of electron-withdrawing chlorine atoms is expected to cause a downfield shift (higher ppm) for the adjacent protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on incremental calculation methods described for the 2,7-naphthyridine (B1199556) system and are not experimental data.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-3 | ~7.8 | - |

| H-5 | ~8.9 | ~152 |

| H-6 | ~7.8 | ~122 |

| H-8 | ~9.4 | ~150 |

| C-2 | - | ~155 |

| C-3 | ~125 | - |

| C-4 | - | ~148 |

| C-4a | - | ~138 |

| C-5 | - | ~152 |

| C-6 | - | ~122 |

| C-8 | - | ~150 |

| C-8a | - | ~146 |

Structure–Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its reactivity or biological activity. This compound serves as a key scaffold for such studies.

The foundation of SRR modeling for this compound lies in its defined reactive sites at the C2 and C4 positions. By systematically replacing the chlorine atoms with a diverse set of functional groups, a chemical library can be generated. For each derivative in this library, computational methods are used to calculate a set of "molecular descriptors." These can include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Lipophilic Descriptors: LogP (partition coefficient).

These descriptors are then statistically correlated with experimentally measured reactivity data (e.g., reaction rates) to build a predictive SRR model. Such models are invaluable for understanding the factors that govern reactivity and for designing new derivatives with tailored chemical properties without having to synthesize every possible compound.

Advanced Research Applications of 2,4 Dichloro 1,7 Naphthyridine Derivatives

Pharmaceutical and Medicinal Chemistry Research

The 1,7-naphthyridine (B1217170) core, derived from intermediates like 2,4-dichloro-1,7-naphthyridine, is a prominent feature in modern medicinal chemistry. Its unique structural and electronic properties have established it as a valuable scaffold for designing targeted therapeutic agents.

Naphthyridine Scaffolds as Privileged Pharmacophores

In drug discovery, certain molecular structures, known as privileged scaffolds, are repeatedly found in drugs and biologically active compounds. The naphthyridine nucleus is recognized as one such scaffold. mdpi.com This is attributed to its rigid bicyclic structure containing two nitrogen atoms, which can form crucial hydrogen bonds and other non-covalent interactions with biological targets like enzymes and receptors. mdpi.comsci-hub.se The ability of the naphthyridine framework to present substituents in a well-defined three-dimensional orientation makes it an ideal foundation for developing potent and selective ligands. mdpi.com Naphthyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of 1,7-naphthyridine, these studies have been instrumental in optimizing their potency and selectivity for various biological targets.

By systematically modifying the substituents at different positions on the 1,7-naphthyridine ring, researchers can identify key structural features required for activity. For example, in a series of 1,7-naphthyridine derivatives developed as SOS1 inhibitors, scaffold hopping from a quinoline (B57606) core led to the identification of potent compounds. nih.gov Further optimization through SAR exploration resulted in a lead compound with significant antitumor efficacy. nih.gov Similarly, SAR studies on 1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists revealed that the stereochemistry around the carboxamide moiety is critical for receptor recognition. nih.gov

The nature and position of substituents on the naphthyridine core profoundly influence biological activity. Electron-donating or electron-withdrawing groups, bulky or compact substituents, and moieties capable of hydrogen bonding can all modulate the pharmacological profile of a derivative.

In the development of cytotoxic 1,7-naphthyridine derivatives, SAR studies highlighted the importance of substituents at various positions. For instance, compounds with a C-2 naphthyl ring and methyl substitutions at specific positions (C-6 or C-7) showed more potent activity against human cancer cell lines compared to those with substitutions at the C-5 position. nih.gov The presence of two methyl groups at both C-5 and C-7 positions, or no substitution at all, resulted in significantly less active compounds. nih.gov In another study on 2-amino-1,8-naphthyridines, the introduction of methyl groups to the naphthyridine ring enhanced binding affinity for cytosine in DNA duplexes by reducing the loss of binding entropy. bohrium.com

The following table summarizes SAR findings for a series of 1,7-naphthyridine derivatives designed as SOS1 inhibitors. nih.gov

| Compound | Substituent at C4 | KRAS/SOS1 Binding IC50 (nM) | p-ERK (PC-9) IC50 (nM) |

| 10c | 4-Methylpiperazin-1-yl | 1.8 | 10 |

| 10e | (R)-3-Hydroxypyrrolidin-1-yl | 2.1 | 18 |

| 10f | 3-Hydroxyazetidin-1-yl | 2.2 | 19 |

| 10i | 1-(Azetidin-3-yl)acetamide | 5.3 | 110 |

This table is based on data from a study on novel naphthyridine derivatives as potent SOS1 inhibitors. nih.gov

Mechanisms of Biological Action at the Molecular Level

Derivatives of this compound exert their biological effects through various molecular mechanisms. Understanding these actions at a detailed level is crucial for the rational design of new therapeutic agents.

One of the most significant areas of research for 1,7-naphthyridine derivatives is as enzyme inhibitors, particularly targeting protein kinases. google.com Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

p38 MAP Kinase: A series of 1,7-naphthyridine 1-oxides were identified as novel, potent, and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. acs.org The N-oxide oxygen was found to be essential for activity and a key determinant of selectivity against other kinases. acs.org

PIP4K2A: 1,7-naphthyridine analogues have been investigated as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). rsc.org Molecular docking studies revealed that these inhibitors bind to the kinase through a combination of hydrogen bonding, pi-pi stacking, and pi-cation interactions with key amino acid residues like Lys209 and Thr232. rsc.org

SOS1: As mentioned previously, 1,7-naphthyridine derivatives have been developed as potent inhibitors of the Son of Sevenless 1 (SOS1) protein, which functions as a guanine (B1146940) nucleotide exchange factor for KRAS. nih.gov The lead compound from this series demonstrated significant tumor growth inhibition in a xenograft mouse model. nih.gov

Tpl2 Kinase: The structural similarity of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile (B1320695) to known Tpl2 kinase inhibitors suggests its potential as a starting material for developing new agents to treat inflammatory diseases. evitachem.com

The table below shows the inhibitory activity of selected 2,7-naphthyridine (B1199556) derivatives against various kinases, illustrating the potential of the broader naphthyridine family. researchgate.net

| Naphthyridine Core | Target Kinase | Activity |

| 2,7-Naphthyridine | 3-phosphoinositide-dependent Kinase-1 (PDK1) | Potent Inhibitor |

| 2,7-Naphthyridine | c-Kit/VEGFR-2 Kinase | Potent Inhibitor |

| 1,5-Naphthyridine | Aurora kinases A and B | IC50 = 13 nM (Aurora A), 107 nM (Aurora B) for compound 49 |

This table is based on data from a review on the advances in the chemistry of naphthyridines. researchgate.net

In addition to enzyme inhibition, 1,7-naphthyridine derivatives have been designed to bind with high affinity and selectivity to specific cell surface or intracellular receptors.

Tachykinin NK1 Receptor: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been developed as potent and orally active antagonists of the tachykinin NK1 receptor. nih.govacs.org Detailed SAR and X-ray analysis indicated that a specific stereochemistry and a stacking-like conformation between two phenyl rings are essential for high-affinity binding. acs.org The most potent enantiomer exhibited an IC50 value of 0.80 nM for inhibiting substance P binding in human cells. acs.org These compounds have been identified as potential clinical candidates for treating bladder function disorders. nih.gov

Adenosine (B11128) Receptors: While not specific to the 1,7-isomer, studies on 1,8-naphthyridine (B1210474) derivatives as antagonists for bovine adenosine A1 and A2A receptors have been conducted. tandfonline.com Quantitative SAR analysis suggested that substituents with higher van der Waals volume and hydrogen-bond donating capabilities were beneficial for augmenting the binding affinity at the A1 receptor. tandfonline.com

The following table presents binding and activity data for diastereomeric atropisomers of an N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivative against the NK1 receptor. acs.org

| Compound Isomer | NK1 Binding IC50 (nM) | In vivo Activity ED50 (μg/kg, iv) | In vivo Activity ED50 (μg/kg, po) |

| 3a-A (aR,S) | 0.80 | 9.3 | 67.7 |

| 3b-B (aS,R) | 620 | >1000 | >3000 |

This table is based on data from a study on axially chiral 1,7-naphthyridine-6-carboxamide derivatives as NK1 receptor antagonists. acs.org

Therapeutic Area Research Applications

The 1,7-naphthyridine core is a recognized pharmacophore, and its derivatives are investigated for a wide range of biological activities. smolecule.comgoogle.com The ability to modify the structure at the 2- and 4-positions using this compound as a precursor is crucial for developing compounds with specific therapeutic properties.

Naphthyridine derivatives are extensively studied for their potential as anticancer agents, with some compounds entering clinical trials. researchgate.nettandfonline.com The 1,7-naphthyridine framework, in particular, serves as a core structure for potent kinase inhibitors, which are crucial in modern oncology. researchgate.netacs.org

Research has demonstrated that derivatives of 1,7-naphthyridine can target specific enzymes involved in tumor proliferation and survival. A notable example is the development of inhibitors for Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in the progression of cancers with p53 mutations. acs.org Structural studies have revealed that the 1,7-naphthyridine core can effectively bind within the ATP binding site of the kinase, with the nitrogen atom at position 7 forming a key hydrogen bond with the kinase hinge region. acs.org The introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core has been shown to significantly improve biochemical potency, likely through additional halogen interactions. acs.org

Derivatives have also shown cytotoxic effects against various cancer cell lines. nih.gov For instance, a naturally derived 1,7-naphthyridine compound displayed anticancer potency against the HGC-27 human stomach carcinoma cell line. nih.gov The versatility of the dichloro-precursor allows for the synthesis of compounds targeting a range of cancer-related pathways, including those involving DNA interaction and the induction of apoptosis.

Table 1: Examples of 1,7-Naphthyridine Derivatives in Anticancer Research

| Derivative Class | Target/Activity | Research Focus | Reference(s) |

|---|---|---|---|

| 4-Alkylamino- Current time information in Bangalore, IN.depositolegale.itnaphthyridine-3-carbonitriles | Tpl2 Kinase Inhibition | Development of selective kinase inhibitors for cancer and inflammation. | researchgate.net |

| Substituted 1,7-Naphthyridines | PIP4K2A Inhibition | Creation of potent and selective inhibitors for p53-deficient tumors. | , acs.org |

| Benzo[f] Current time information in Bangalore, IN.depositolegale.itnaphthyridine-2-one derivative | Cytotoxicity | Evaluation against human stomach carcinoma (HGC-27) cell line. | nih.gov |

The naphthyridine scaffold is a cornerstone in the development of antimicrobial agents, with the most famous example being nalidixic acid, a 1,8-naphthyridine derivative that inhibits bacterial DNA gyrase. nih.gov While much of the historical focus has been on the 1,8-isomer, derivatives of 1,7-naphthyridine are also being explored for their antimicrobial properties. smolecule.com

Studies have shown that compounds derived from chloro-naphthyridines can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. smolecule.com The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with DNA replication. The structural modifications enabled by the this compound intermediate are critical for tuning the antimicrobial spectrum and potency. For example, research on related dichloro-naphthyridine derivatives has shown their utility as intermediates in synthesizing compounds effective against various bacterial strains, including those resistant to conventional antibiotics. Furthermore, compounds like 4,6-dichloro-1,7-naphthyridine-3-carbonitrile are actively investigated for their potential antimicrobial activities. evitachem.com

Derivatives of 2,7-naphthyridines have been identified as having significant potential in the treatment of central nervous system (CNS) disorders. mdpi.comresearchgate.net Research has focused on synthesizing novel heterocyclic systems built upon the naphthyridine core to explore their neurotropic effects. mdpi.combakhtiniada.ru

A key synthetic route starts from 1,3-dichloro-2,7-naphthyridines, which are structurally related to this compound, to produce complex molecules like pyrazolo[3,4-c]-2,7-naphthyridines. mdpi.combakhtiniada.ru These compounds have been evaluated in various animal models and have demonstrated a wide spectrum of neurotropic activities, including anticonvulsant, sedative, anti-anxiety, and antidepressive effects. mdpi.com Some of these derivatives showed high anticonvulsant activity, surpassing established antiepileptic drugs in specific tests. mdpi.com Molecular docking studies suggest that these compounds may interact with key CNS targets such as the GABA-A receptor. mdpi.com The broad applicability of naphthyridine derivatives extends to potential treatments for neurological conditions like Alzheimer's disease. researchgate.net

The 1,7-naphthyridine structure is a promising scaffold for the development of new anti-inflammatory and analgesic agents. google.commdpi.com Patents have been filed for 1,7-naphthyridine derivatives that claim strong anti-inflammatory and analgesic effects, suggesting their utility in treating conditions like arthritis. google.com Specifically, 1-oxo-2,7-naphthyridine derivatives have been reported as physiologically active compounds for treating inflammatory immune diseases and chronic inflammation. mdpi.com

The research links between inflammation and other diseases like cancer have also prompted the evaluation of naphthyridine derivatives for anti-inflammatory properties. tandfonline.com Studies on 1,8-naphthyridine derivatives, synthesized from dichloro precursors, have shown that structural modifications can lead to potent anti-inflammatory and/or analgesic activities. nih.govnih.gov This research highlights the potential of using this compound to create novel compounds that modulate inflammatory pathways.

Lead Compound Identification and Optimization Strategies

This compound is a valuable starting material for lead optimization in drug discovery. Its two reactive sites allow for systematic structural modifications to improve a compound's potency, selectivity, and pharmacokinetic properties. This process, known as establishing a structure-activity relationship (SAR), is fundamental to medicinal chemistry. researchgate.net

A clear example of the importance of the dichlorinated scaffold comes from research on SARS-CoV-2 Mpro inhibitors. lib4ri.chacs.org In one study, a 2,4-dichloro derivative was found to be significantly more potent than the corresponding mono-chloro derivatives, demonstrating that the substitution pattern is critical for activity. lib4ri.chacs.org Computational strategies are often paired with synthesis to guide lead optimization. depositolegale.it For instance, the incorporation of a nitrogen atom to form a 1,7-naphthyridine ring from a related scaffold was shown to create a beneficial hydrogen-bonding interaction within a target's binding site, thereby improving efficacy. depositolegale.it

Optimization strategies involve exploring how different substituents at the 2- and 4-positions affect biological activity. In the development of PIP4K2A kinase inhibitors, various groups at the 4-position of the 1,7-naphthyridine core were investigated to enhance cell permeability and potency. acs.org The ability to regioselectively synthesize derivatives is crucial for these SAR studies.

Table 2: Impact of Substitution on Potency of a Naphthyridine-based Mpro Inhibitor Series

| Compound Type | Substitution | Relative Potency | Rationale | Reference(s) |

|---|---|---|---|---|

| Derivative 1 | 2-Chloro | Less Potent | Single substitution provides moderate activity. | lib4ri.ch, acs.org |

| Derivative 2 | 4-Chloro | Less Potent | Single substitution provides moderate activity. | lib4ri.ch, acs.org |

Material Science Research

Beyond pharmaceuticals, the rigid, planar structure of the naphthyridine core makes its derivatives attractive for applications in material science. thieme-connect.deresearchgate.net These compounds are investigated for use in organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs), and as luminescent materials. researchgate.net

This compound serves as a key building block for creating novel materials with tailored electronic and photophysical properties. smolecule.comsmolecule.comevitachem.com The substitution of the chlorine atoms allows for the introduction of various functionalities that can tune the material's characteristics, such as its emission color or charge-transport capabilities. The synthetic versatility of the dichloro-precursor facilitates the development of complex, highly conjugated systems that are essential for advanced materials. thieme-connect.de

Development of Advanced Functional Materials

Derivatives of this compound are valuable precursors in the synthesis of advanced functional materials. The strategic placement of nitrogen atoms within the naphthyridine core imparts unique electronic and coordination properties, making these derivatives attractive building blocks for various applications. For instance, 1,5-naphthyridine-based polymers have been developed for use in electronics. semanticscholar.org Additionally, the modification of the naphthyridine structure allows for the fine-tuning of material properties.

The versatility of the 1,7-naphthyridine scaffold is further highlighted by its incorporation into various functional systems. For example, a scalable synthesis of a 1,7-naphthyridine derivative has been developed, which acts as a potent and selective phosphodiesterase type 4D (PDE4D) inhibitor. researchgate.netnih.gov This demonstrates the potential for creating materials with specific biological activities. Furthermore, the synthesis of 6,8-disubstituted 1,7-naphthyridines has led to a novel class of potent and selective PDE4D inhibitors, with some compounds showing IC50 values as low as 0.7 nM. researchgate.net

The development of these materials often involves cross-coupling reactions to introduce various functional groups onto the naphthyridine ring. researchgate.net These synthetic strategies enable the creation of a diverse library of derivatives with tailored properties for applications in materials science and medicinal chemistry. thieme-connect.denih.gov

Naphthyridine-Based Molecular Switches and Sensors

The unique electronic and structural characteristics of the naphthyridine core make it a valuable component in the design of molecular switches and sensors. These molecular devices can respond to external stimuli such as changes in pH, light, or the presence of specific ions, leading to a detectable change in their properties. diva-portal.org

Naphthyridine derivatives have been successfully incorporated into fluorescent probes for the detection of various metal ions. rsc.orgrsc.org For example, a 1,8-naphthyridine-based clip-like receptor has been designed as an "off-on" fluorescent sensor for the selective detection of Zn2+ in aqueous media and living cells. rsc.org The binding of the target ion to the naphthyridine-containing ligand induces a conformational change that alters the fluorescence output, providing a clear signal.

In another example, a 2-styryl-1,8-naphthyridine derivative has been shown to be a versatile fluorescent probe capable of selectively recognizing Hg2+, Ag+, and F- ions. core.ac.uk The sensing mechanism can involve different processes depending on the solvent and the target ion, including photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). core.ac.uk The ability to detect multiple analytes with a single probe highlights the tunability of naphthyridine-based sensors.

Furthermore, the integration of naphthyridine units into more complex systems, such as those involving DNAzymes, has led to the development of highly sensitive and selective biosensors. nih.gov These sensors can be designed to be reusable and can be immobilized on surfaces for practical applications. nih.gov

Aggregation-Induced Emission (AIE) Enhancement in Naphthyridine Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in sensing, imaging, and light-emitting devices. Naphthyridine derivatives have been incorporated into molecular structures that exhibit AIE.

A notable example is a new organometallic alkynyl-gold(i) complex that features a 2-acetamido-7-ethynyl-1,8-naphthyridine ligand. vu.nlresearchgate.netrsc.org In dilute solutions, this complex is weakly emissive. However, at higher concentrations, it forms aggregates with a diameter of approximately 60 nm, leading to a significant enhancement of its emission in the 550-700 nm range. vu.nl This AIE effect is attributed to the restriction of intramolecular motions in the aggregated state.

The AIE properties of this naphthyridine-gold(i) complex have been harnessed for the sensing of guanosine (B1672433) nucleotides in aqueous media. vu.nlub.edu The disruption of the aggregates upon binding to guanosine derivatives results in a ratiometric change in the emission signal, allowing for sensitive and selective detection. vu.nl This demonstrates the potential of combining the AIE phenomenon with the specific recognition capabilities of the naphthyridine moiety to create advanced chemosensors.

Catalysis and Coordination Chemistry

This compound as a Ligand Precursor for Metal Complexes

This compound serves as a versatile precursor for the synthesis of a wide array of ligands for metal complexes. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various coordinating groups. This adaptability makes it a valuable building block in coordination chemistry.

For instance, 2,7-dichloro-1,8-naphthyridine (B19096) has been used as a starting material to synthesize multidentate ligands. acs.orgrsc.org By reacting it with appropriate nucleophiles, researchers can create ligands with specific donor atoms and geometries, which can then be used to form stable complexes with various transition metals. ias.ac.in The resulting metal complexes can exhibit interesting catalytic, photophysical, and magnetic properties.

The synthesis of these ligands often involves well-established organic reactions, such as Sonogashira coupling and click chemistry, to append coordinating moieties to the naphthyridine scaffold. rsc.org This modular approach allows for the systematic variation of the ligand structure and, consequently, the properties of the resulting metal complexes.

Applications in Organic Transformations

Naphthyridine-based ligands and their metal complexes have found applications as catalysts in a variety of organic transformations. The electronic properties of the naphthyridine ring can influence the reactivity of the metal center, enabling catalytic activity.

For example, iridium(III) complexes containing a 2-amino-7-(2-pyridinyl)-1,8-naphthyridine derivative have been shown to catalyze the C-alkylation of aryl alkyl ketones using alcohols as the alkylating agent. researchgate.net In another instance, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of substituted 1,7-naphthyridines, which themselves can be valuable intermediates or final products. researchgate.net

Furthermore, iron(III) chloride has been used as a simple and effective catalyst for the synthesis of dibenzo[b,f] diva-portal.orgrsc.orgnaphthyridine derivatives. thieme-connect.de The development of such catalytic systems highlights the importance of naphthyridine derivatives in facilitating synthetically useful transformations. rsc.org

Design of Multidentate Ligands

The 1,7-naphthyridine scaffold is an excellent platform for the design of multidentate ligands capable of coordinating to one or more metal centers. The two nitrogen atoms of the naphthyridine ring can act as a bridging unit, bringing metal ions into close proximity. This has led to the development of a wide range of dinucleating and polynuclear metal complexes. researchgate.net

By functionalizing the 2- and 7-positions of the 1,8-naphthyridine core with additional coordinating arms, ligands with varying denticity and flexibility can be synthesized. acs.orgresearchgate.net For example, 2,7-bis(1-mesityl-1H-1,2,3-triazol-4-yl)-1,8-naphthyridine (MTN) has been synthesized and used to create both homo- and heterobimetallic complexes of iron and manganese. rsc.org

The design of these multidentate ligands is often inspired by the active sites of metalloenzymes, with the aim of mimicking their structure and function. researchgate.net The resulting metal complexes have applications in areas such as catalysis, small molecule activation, and magnetic materials.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 2,4-dichloro-1,7-naphthyridine and its analogues. These computational tools offer the potential to accelerate the discovery and development of new therapeutic agents.

Predictive Modeling for Synthesis and Reactivity

Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions, optimize synthesis pathways, and understand the reactivity of complex molecules like this compound. For instance, quantitative structure-activity relationship (QSAR) models, which were traditionally based on linear assumptions, are now being enhanced with more sophisticated machine learning algorithms. nih.gov These advanced models can more accurately predict the biological activities of 1,7-naphthyridine (B1217170) analogues by analyzing descriptors derived from their molecular structures. nih.gov By employing techniques such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), researchers can build robust predictive models. nih.gov For example, a study on 1,7-naphthyridine analogues as PIP4K2A inhibitors demonstrated that an SVM model could predict inhibitory activity with a high degree of correlation to experimental values. nih.gov This predictive power can guide the synthesis of novel derivatives of this compound with desired properties.

Computational Drug Discovery for Naphthyridine Analogues

Computational methods are also crucial in identifying new drug candidates based on the 1,7-naphthyridine scaffold. Molecular docking studies, a key component of computational drug discovery, can provide insights into the binding interactions between 1,7-naphthyridine analogues and their biological targets. nih.gov For example, docking studies have been used to understand the inhibitory activity of 1,7-naphthyridine derivatives against PIP4K2A, revealing key interactions such as hydrogen bonding and pi-pi stacking. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors derived from this compound.

Novel Synthetic Methodologies for Naphthyridine Scaffolds

The development of new and efficient synthetic routes to the 1,7-naphthyridine core is a major area of ongoing research. Traditional methods are often being replaced by more versatile and efficient techniques.

Recent advancements include cobalt-catalyzed cross-coupling reactions, which have proven effective for the functionalization of halogenated naphthyridines. acs.org These reactions allow for the introduction of various alkyl and aryl groups onto the naphthyridine ring system with good yields. acs.org Another promising approach involves palladium-catalyzed reactions, such as the Suzuki-Miyaura reaction, which has been successfully used to synthesize 2,7-diaryl-1,8-naphthyridines. thieme-connect.com Furthermore, the development of one-pot synthesis methods and the use of microwave-assisted organic synthesis (MAOS) are contributing to more efficient and environmentally friendly production of naphthyridine derivatives. These novel methodologies can be adapted for the synthesis of a wide range of functionalized derivatives starting from this compound.

Exploration of Undiscovered Biological Targets and Pathways

While naphthyridine derivatives are known to exhibit a range of biological activities, there is still much to be discovered about their mechanisms of action and potential therapeutic applications. smolecule.comsemanticscholar.orgresearchgate.net Future research will likely focus on identifying new biological targets for compounds derived from this compound.

Derivatives of the 1,7-naphthyridine scaffold have been investigated as inhibitors of various kinases, such as PIP4K2A, c-Kit, and VEGFR-2, which are implicated in cancer. semanticscholar.orgnih.govacs.org There is also evidence of their potential as neurotropic agents. nih.govmdpi.com The exploration of new biological targets will be facilitated by high-throughput screening and other advanced biological assays. This will open up new avenues for the development of drugs for a variety of diseases.

Advanced Characterization Techniques for Complex Naphthyridine Structures

The precise characterization of the structure of novel naphthyridine derivatives is essential for understanding their properties and mechanism of action. Advanced analytical techniques are playing an increasingly important role in this area.

X-ray crystallography is a powerful tool for determining the three-dimensional structure of molecules and their complexes with biological macromolecules. For example, the cocrystal structure of a 1,7-naphthyridine derivative in complex with PIP4K2A has provided detailed insights into its binding mode. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for structure elucidation in solution. mdpi.commdpi.com The combination of these and other advanced techniques, such as mass spectrometry, will continue to be crucial for the characterization of complex derivatives of this compound. mdpi.com

Sustainable and Eco-Friendly Synthetic Approaches

There is a growing emphasis in the chemical industry on developing sustainable and environmentally friendly manufacturing processes. This trend is also impacting the synthesis of heterocyclic compounds like 1,7-naphthyridines.

"Green chemistry" approaches, such as the use of microwave irradiation and the avoidance of hazardous solvents, are being increasingly adopted. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of 1,7-naphthyridines. The development of catalytic reactions that proceed under mild conditions and with high atom economy is another key aspect of sustainable synthesis. acs.org These eco-friendly methods will be essential for the large-scale and responsible production of this compound and its derivatives in the future.

常见问题

Q. What are the optimal synthetic routes for 2,4-dichloro-1,7-naphthyridine, and how can purity be ensured?

Methodological Answer: The compound is synthesized via cyclization of 2,6-dichloropyridine with 2-cyanopyridine in the presence of a base (e.g., KNH₂) under reflux conditions . Key steps include:

- Temperature control : Maintain 90–95°C to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify chlorine substitution patterns (e.g., δ ~8.5 ppm for aromatic protons adjacent to chlorine) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 199.03 (C₈H₄Cl₂N₂) .

- IR spectroscopy : Detect C-Cl stretches (~550–650 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹) .

Q. How does this compound interact with nucleic acids in vitro?

Methodological Answer:

- DNA/RNA binding assays : Use fluorescence quenching or electrophoretic mobility shift assays (EMSA). The compound intercalates into DNA, as shown by reduced ethidium bromide fluorescence (λₑₓ = 520 nm, λₑₘ = 600 nm) .

- Thermal denaturation : Monitor ΔTₘ (melting temperature shift) via UV-Vis spectroscopy. A ΔTₘ > 5°C indicates strong binding .

Advanced Research Questions

Q. How can substitution reactions at the 2- and 4-chloro positions be optimized for diverse functionalization?

Methodological Answer:

- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 80°C for 12–24 hours. Use TLC to monitor progress .

- Catalytic enhancement : Add Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura coupling with aryl boronic acids .

- Product isolation : Purify via recrystallization (toluene/ethanol) to recover >80% yield of amino- or aryl-substituted derivatives .

Q. How to resolve contradictions in reported bioactivity data (e.g., anticancer vs. antiviral effects)?

Methodological Answer:

- Dose-response profiling : Conduct MTT assays across concentrations (1–100 µM) in multiple cell lines (e.g., HeLa, HepG2). IC₅₀ values <10 µM suggest potent anticancer activity .

- Pathway-specific assays : Use luciferase reporters (e.g., NF-κB or AP-1) to distinguish antiviral (viral replication inhibition) vs. pro-apoptotic (caspase-3 activation) mechanisms .

Q. What strategies improve the compound’s selectivity for kinase inhibition?

Methodological Answer:

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using radioactive ATP-binding assays.

- Structural modifications : Introduce bulky groups (e.g., tert-butyl) at the 6-position to block off-target kinase binding pockets .

- Co-crystallization : Resolve X-ray structures with target kinases (e.g., PDB) to identify key hydrogen bonds (e.g., with Asp831 in EGFR) .

Q. How do subcellular localization patterns affect the compound’s mechanism in vivo?

Methodological Answer:

- Fluorescent tagging : Conjugate with BODIPY (λₑₓ = 488 nm) and track via confocal microscopy. Nuclear localization correlates with DNA damage (γH2AX staining) .

- Mitochondrial colocalization : Use MitoTracker Red (λₑₓ = 579 nm) to assess ROS induction (JC-1 assay for ΔΨm collapse) .

Q. How to address discrepancies between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life <30 minutes suggests rapid hepatic clearance .

- Formulation optimization : Use PEGylated liposomes to enhance plasma half-life in murine models (e.g., 12-hour vs. 2-hour free compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。